![molecular formula C9H13ClF3NO2 B1477331 3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098012-31-6](/img/structure/B1477331.png)
3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, or CMPT-TFM, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 244.55 g/mol and a melting point of 98-100 °C. CMPT-TFM is a chiral molecule, meaning it has two different stereoisomers. Its chemical structure is composed of three rings and a trifluoromethyl group. CMPT-TFM has been used as a research tool in many areas, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Compounds similar to 3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one have been utilized in the synthesis of fluorinated derivatives of sigma-1 receptor modulators, indicating its potential in medicinal chemistry for the development of neurological disease treatments (Kuznecovs et al., 2020).
- Acid-catalyzed reactions involving structurally similar compounds have been explored for creating bis(pyrazolo [1,5-a] pyrid-3-yl) methanes or ethers, demonstrating the compound's utility in the synthesis of complex heterocyclic structures (Miki et al., 2009).
Potential in Material Science
- Investigations into optically active triamines derived from similar structural frameworks have been conducted, with a focus on their equilibrium behavior in solution and CuII complex formation. This highlights the potential use of such compounds in developing coordination compounds with specific optical properties (Bernauer et al., 1993).
Bioactive Compound Synthesis
- Studies on the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with potent antioxidant activity showcase the utility of similar compounds in the creation of new antioxidants, potentially for pharmaceutical applications (Tumosienė et al., 2019).
Pharmaceutical and Biomedical Research
- The development of potent and orally available glycine transporter 1 inhibitors for neurological disorders, utilizing structurally related compounds, indicates the significance of such chemical frameworks in neuroscience drug development (Yamamoto et al., 2016).
properties
IUPAC Name |
3-chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c10-3-1-7(16)14-4-2-8(5-14,6-15)9(11,12)13/h15H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNYLJRQYADHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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